molecular formula C7H7Cl2NO B1589333 4-Chloro-2-(chloromethyl)-3-methoxypyridine CAS No. 409098-85-7

4-Chloro-2-(chloromethyl)-3-methoxypyridine

Cat. No.: B1589333
CAS No.: 409098-85-7
M. Wt: 192.04 g/mol
InChI Key: KPQDKAMSAVONFC-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with chlorine, chloromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-3-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-3-methoxypyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the pyridine ring followed by selective chlorination and methoxylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, aldehydes, acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-(chloromethyl)-3-methoxypyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(chloromethyl)-3-methoxypyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-3-10-6(7)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQDKAMSAVONFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473497
Record name 4-chloro-2-(chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409098-85-7
Record name 4-chloro-2-(chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1000 ml round-bottom flask is loaded with 67 g (0.319 mol) of 2-hydroxymethyl-3-methoxy-4-chloro-pyridine hydrochloride and 469 ml of toluene. 73 g (0.606 mol) of thionyl chloride are then dropped therein, under stirring and at inner temperature of about 15–25° C. After completion of the addition, the mixture is washed with 35 ml of toluene, keeping the suspension at this temperature for at least 1 hour. After completion of the reaction, approx. 200 ml of solvent are distilled off under vacuum. The suspension, containing 2-chloromethyl-3-methoxy-4-chloro-pyridine, is then subjected to the subsequent step.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
469 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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